Stereochemical Configuration: Differentiating (3S,5R)-Trans from (3R,5R)-Cis EP Impurity N
The primary basis for differentiating 10-trans-Atorvastatin tert-Butyl Ester is its specific (3S,5R) stereochemistry at the heptanoate chain [1]. This is in contrast to the more commonly referenced Atorvastatin EP Impurity N (CAS 134395-00-9), which has a (3R,5R) configuration [2]. This stereochemical difference makes the two compounds diastereomers, meaning they possess distinct physical and chemical properties and are separable by both achiral and chiral analytical methods [1].
| Evidence Dimension | Stereochemical Configuration at Heptanoate Chain |
|---|---|
| Target Compound Data | (3S,5R) (Trans) |
| Comparator Or Baseline | Atorvastatin EP Impurity N (CAS 134395-00-9): (3R,5R) (Cis) |
| Quantified Difference | Diastereomeric; opposite configuration at C3 |
| Conditions | Molecular structure defined by IUPAC nomenclature and chiral centers. |
Why This Matters
This specific stereochemistry defines the compound as a unique, unambiguously identifiable chemical entity. Using the wrong diastereomer as a reference standard would invalidate any analytical method for selectivity and accuracy.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46780497, 10-trans-Atorvastatin tert-Butyl Ester. View Source
- [2] Veeprho. Atorvastatin EP Impurity N (Free Base) Product Page. View Source
